molecular formula C6H14O2 B3044007 (4S)-2-Methyl-2,4-pentanediol CAS No. 99210-91-0

(4S)-2-Methyl-2,4-pentanediol

Cat. No.: B3044007
CAS No.: 99210-91-0
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-YFKPBYRVSA-N
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Description

“(4S)-2-Methyl-2,4-pentanediol” is a chiral diol, an organic compound with the formula (CH3)2C(OH)CH2CH(OH)CH3 . This colorless liquid is produced industrially from diacetone alcohol by hydrogenation .


Synthesis Analysis

“this compound” is synthesized from diacetone alcohol through a process of hydrogenation . It is used in various fields such as the pharmaceutical industry, coatings, adhesives, and chemical synthesis.


Molecular Structure Analysis

The molecular formula of “this compound” is C6H14O2 . It has a molecular weight of 118.18 g/mol . The InChI code for this compound is 1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a colorless liquid at room temperature . It has a density of 0.92 g/cm3 at 20 °C . It has a melting point of -40 °C and a boiling point of 197 °C . It is miscible with water and soluble in most organic solvents .

Scientific Research Applications

Chemical Additive in Crystallization

(4S)-2-Methyl-2,4-pentanediol (MPD) is extensively utilized as a chemical additive in the crystallization of biological macromolecules. It has shown a remarkable ability to bind to proteins, particularly at hydrophobic sites, and significantly reduces the solvent-accessible area on protein surfaces. This property of MPD leads to stabilization of proteins, promoting their crystallization in research settings (Anand, Pal, & Hilgenfeld, 2002).

Infrared and NMR Spectroscopy Studies

MPD has been the subject of detailed spectroscopic studies. Infrared and 1H-NMR spectroscopy have been used to investigate intermolecular self-associations of MPD in solutions, revealing insights into its hydrogen bonding behavior and association constants (Nakao, Sugeta, & Kyōgoku, 1986).

Structural Relaxation Studies

Dielectric and dynamic Kerr-effect techniques have been employed to study the structural relaxation of MPD across various frequencies and temperatures. These studies provide insights into the cooperative reorientation of dipolar groups in MPD and its implications for molecular dynamics (Crossley & Williams, 1977).

Catalysis and Oxidation Reactions

Research on MPD has extended into the field of catalysis, particularly in the context of alcohol oxidation. Studies have explored the role of MPD in the catalytic behavior of ruthenium complexes in the oxidation of alcohols, highlighting its effectiveness in such chemical transformations (Mucientes, Gabaldón, Poblete, & Villarreal, 2004).

Role in Stereocontrolled Reactions

MPD plays a significant role in stereocontrolled reactions, particularly in processes that require high stereochemical purity. Its effectiveness in inducing differential activation entropy in chiral tethered reactions has been a subject of considerable interest in synthetic organic chemistry (Sugimura, 2003).

Interaction with Biological Macromolecules

The interactions between MPD and biological macromolecules such as ribonuclease A have been studied, providing valuable insights into solvent-protein interactions and the crystallization of proteins from solvent systems containing MPD (Pittz & Timasheff, 1978).

Safety and Hazards

“(4S)-2-Methyl-2,4-pentanediol” is classified as an irritant. It may cause skin and eye irritation . The permissible exposure limit (PEL) is not specified . It is recommended to handle this compound with appropriate protective equipment .

Properties

IUPAC Name

(4S)-2-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308225
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99210-91-0, 12220-29-0
Record name (4S)-2-Methyl-2,4-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99210-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Red 299
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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